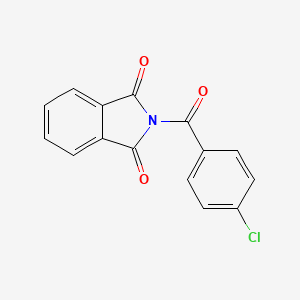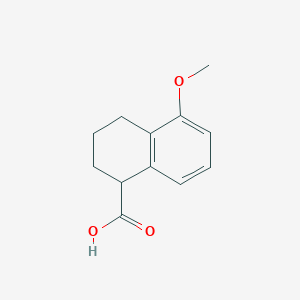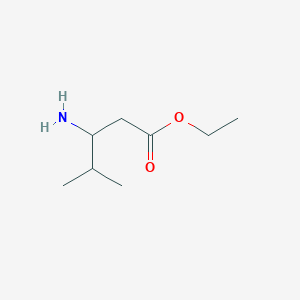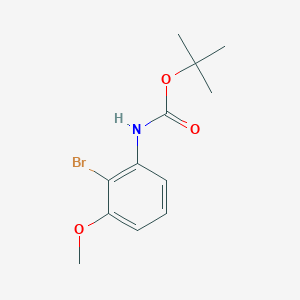
Albendazole-2-aminosulfoxide
Vue d'ensemble
Description
Albendazole-2-aminosulfoxide is a chemical compound extensively used in scientific and medical research . It is a metabolite of Albendazole . The molecular formula is C10 H13 N3 O S and the molecular weight is 223.30 .
Synthesis Analysis
The synthesis of Albendazole involves several steps . A novel, cost-effective process for the preparation of a benzimidazole carbamates compound has been disclosed . A racemic mixture of albendazole sulfoxide is formed by chemical oxidation of albendazole at the thioether bridge .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10 H13 N3 O S . Further details about the molecular structure can be found in the references .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.30 . More detailed physical and chemical properties were not found in the search results .Applications De Recherche Scientifique
Pharmacokinetic and Toxicity Review :
- A comprehensive review delves into the pharmacokinetics and toxicity of albendazole, mebendazole, and praziquantel. It scrutinizes data from a wealth of sources including scientific literature, international agencies, and regulatory bodies in Europe and the USA. The evaluation encompasses human and veterinary medical uses, adverse reactions, and the adequacy of non-clinical information for these long-established drugs. The review suggests that certain apparent data deficiencies may not be substantial due to alternative findings from target species and extensive clinical experience affirming the drugs' safe usage in humans and animals (Dayan, 2003).
Synthetic Procedures for Biologically Relevant Molecules :
- The synthesis and biological relevance of 2-Guanidinobenzazoles, including Albendazole, are emphasized. This review elaborates on the chemical aspects of these molecules, considering their potential as therapeutic agents. The focus is on the synthesis approaches, highlighting modifications and functionalization, and the pharmacological activities like cytotoxicity, inhibition of cell proliferation, and apoptosis. The review offers an organized format, specifically designed to assist synthetic chemists in developing new pharmacophores (Rosales-Hernández et al., 2022).
Exploring Central Nervous System Acting Drugs :
- A study investigates the transformation of benzimidazoles, imidazothiazoles, and imidazoles, including Albendazole, into more potent drugs acting on the Central Nervous System (CNS). It reviews the common pathways for synthesizing these compounds, their CNS properties, and the potential for modifying them into potent CNS drugs. The study underlines the growing need for more effective CNS drugs due to the rising incidence of challenging new CNS diseases (Saganuwan, 2020).
Technological Strategies to Increase Albendazole Solubility :
- The review discusses the main strategies to enhance the poor solubility of Albendazole using pharmaceutical carriers. It addresses the formation of inclusion complexes and solid dispersions, highlighting techniques for physicochemical characterization. The review illustrates how these drug delivery systems can modulate the crystalline properties of Albendazole, potentially improving its dissolution rate and oral bioavailability (Melo et al., 2020).
Antioxidant Capacity Reaction Pathways :
- The review offers a deep dive into the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It compares literature data to elucidate two principal reaction pathways and discusses the specificity and relevance of oxidation products. Despite some reservations, the review acknowledges the utility of ABTS-based assays, especially for monitoring changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Mécanisme D'action
Albendazole works by causing degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization and death of the parasite. It works by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Safety and Hazards
Albendazole may harm an unborn baby. Use effective birth control while taking albendazole and for at least 3 days after your last dose . Albendazole may cause serious side effects. Call your doctor at once if you have: fever, chills, sore throat, mouth sores, feeling light-headed; a seizure; or increased pressure inside the skull .
Propriétés
IUPAC Name |
6-propylsulfinyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-2-5-15(14)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACOMYIQGVIQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)












